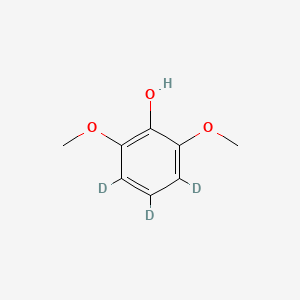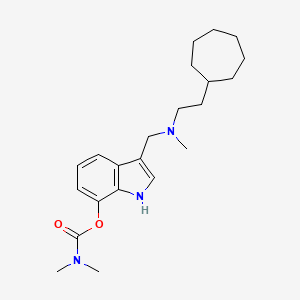
BChE-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-15: is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Butyrylcholinesterase inhibitors are being explored for their ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-15 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: BChE-IN-15 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: BChE-IN-15 is used as a tool compound in chemical research to study the structure-activity relationships of butyrylcholinesterase inhibitors. It helps in understanding the binding interactions and optimizing the design of more potent inhibitors.
Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of butyrylcholinesterase. It is used in enzyme assays to measure butyrylcholinesterase activity and to screen for potential therapeutic agents.
Medicine: The primary medical application of this compound is in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting butyrylcholinesterase, it helps to increase acetylcholine levels in the brain, thereby improving cognitive function and slowing disease progression.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting butyrylcholinesterase. It serves as a lead compound for the design and synthesis of more effective and selective inhibitors.
Mécanisme D'action
BChE-IN-15 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The inhibition of butyrylcholinesterase enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase.
Galantamine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness of BChE-IN-15: this compound is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. This selectivity reduces the risk of side effects associated with acetylcholinesterase inhibition, such as gastrointestinal disturbances and muscle cramps. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H33N3O2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[3-[[2-cycloheptylethyl(methyl)amino]methyl]-1H-indol-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C22H33N3O2/c1-24(2)22(26)27-20-12-8-11-19-18(15-23-21(19)20)16-25(3)14-13-17-9-6-4-5-7-10-17/h8,11-12,15,17,23H,4-7,9-10,13-14,16H2,1-3H3 |
Clé InChI |
PUQVZTVXJSQDBH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC2=C1NC=C2CN(C)CCC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
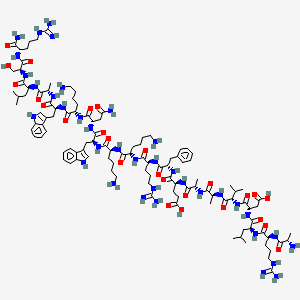
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
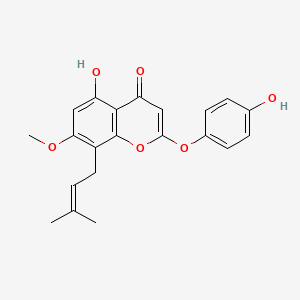


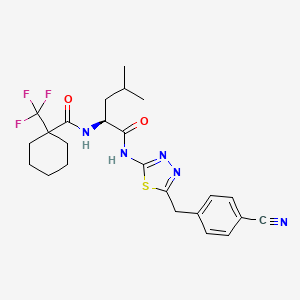
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
